molecular formula C15H19N3O2S B6791211 N,N-di(cyclobutyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

N,N-di(cyclobutyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B6791211
M. Wt: 305.4 g/mol
InChI Key: HHSITPRKKZHKBX-UHFFFAOYSA-N
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Description

N,N-di(cyclobutyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex organic compound belonging to the thiazolopyrimidine class. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a thiazolo[3,2-a]pyrimidine core, makes it a subject of interest for researchers exploring new therapeutic agents.

Properties

IUPAC Name

N,N-di(cyclobutyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2S/c19-13-12(9-16-15-17(13)7-8-21-15)14(20)18(10-3-1-4-10)11-5-2-6-11/h9-11H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHSITPRKKZHKBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N(C2CCC2)C(=O)C3=CN=C4N(C3=O)CCS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-di(cyclobutyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step organic reactions. One common method starts with the cyclocondensation of 3,4-dihydropyrimidine-2-thione with cyclobutylamine under acidic conditions to form the thiazolo[3,2-a]pyrimidine core. This intermediate is then subjected to further functionalization to introduce the carboxamide group at the 6-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The process might also involve the use of catalysts to reduce reaction times and improve selectivity.

Chemical Reactions Analysis

Types of Reactions

N,N-di(cyclobutyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which can reduce the carbonyl group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the carboxamide group, where nucleophiles like amines or alcohols can replace the existing substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Amines, alcohols, under basic or neutral conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted amides or esters.

Scientific Research Applications

N,N-di(cyclobutyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, antibacterial, and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N,N-di(cyclobutyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways can vary depending on the specific application, but common targets include kinases, proteases, and other regulatory proteins.

Comparison with Similar Compounds

Similar Compounds

    Thiazolo[3,2-a]pyrimidine derivatives: These compounds share the core structure but differ in their substituents, leading to variations in their biological activities.

    Pyrimidine derivatives: These compounds have a similar pyrimidine ring but lack the thiazole moiety, resulting in different chemical properties and applications.

Uniqueness

N,N-di(cyclobutyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its cyclobutyl groups and carboxamide functionality contribute to its unique profile compared to other thiazolo[3,2-a]pyrimidine derivatives.

This compound’s unique structure and versatile reactivity make it a valuable subject for ongoing research in various scientific fields.

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